Benzyl 2-(3-oxocyclobutyl)acetate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol, featuring a 3-oxocyclobutyl ring, an acetate linker, and a benzyl ester group. It is a liquid under ambient conditions and is commercially available at purities ranging from 95% to ≥99%, with analytical characterization including NMR, HPLC, GC, and LCMS.

Molecular Formula C13H14O3
Molecular Weight 218.25
CAS No. 1823317-05-0
Cat. No. B3022152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(3-oxocyclobutyl)acetate
CAS1823317-05-0
Molecular FormulaC13H14O3
Molecular Weight218.25
Structural Identifiers
SMILESC1C(CC1=O)CC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14O3/c14-12-6-11(7-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyRUQBTZJNUJTCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0): A Cyclobutanone-Derived Ester Building Block for Synthetic Chemistry and Pharmaceutical Intermediates


Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol, featuring a 3-oxocyclobutyl ring, an acetate linker, and a benzyl ester group . It is a liquid under ambient conditions and is commercially available at purities ranging from 95% to ≥99%, with analytical characterization including NMR, HPLC, GC, and LCMS . The compound is classified as a cyclobutanone derivative and is employed as a synthetic building block and pharmaceutical intermediate .

Why Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) Cannot Be Readily Replaced by Generic Cyclobutanone Analogs


Generic substitution with other cyclobutanone esters or ketones is not straightforward because the combination of a 3-oxocyclobutyl ring, a two-carbon acetate linker, and a benzyl ester protecting group yields a unique physicochemical and reactivity profile. Computational predictions show a consensus LogP of 1.94 and an aqueous solubility of 2.54 mg/mL, which balance lipophilicity and processability for multi-step syntheses . The presence of both a ketone and an ester with a rotatable bond count of 5 and three hydrogen-bond acceptors enables orthogonal reactivity (e.g., ketone reductions/condensations versus ester deprotection/amidation), a versatility not found in simpler analogs like 3-oxocyclobutyl acetate [1]. Furthermore, the benzyl ester can be removed under mild hydrogenolysis conditions without disturbing the sensitive cyclobutanone moiety, a strategic advantage over methyl or tert-butyl esters in complex molecule construction [2].

Quantitative Differentiation of Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) Versus Closest Structural Analogs


Lipophilicity Advantage: Consensus LogP of 1.94 for Benzyl 2-(3-oxocyclobutyl)acetate Compared to 3-Oxocyclobutyl Acetate

Benzyl 2-(3-oxocyclobutyl)acetate exhibits a consensus LogP of 1.94, derived from five computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This is substantially higher than the XLogP3 of -0.4 reported for 3-oxocyclobutyl acetate, the simpler, non-benzylated analog [1]. The increased lipophilicity, driven by the benzyl ester, enhances solubility in organic solvents and facilitates extraction and chromatography during multi-step syntheses [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Enhanced Synthetic Handle Count: 5 Rotatable Bonds and 3 H-Bond Acceptors in Benzyl 2-(3-oxocyclobutyl)acetate

The compound possesses 5 rotatable bonds and 3 hydrogen-bond acceptors, according to cheminformatic calculations . In comparison, the simpler 3-oxocyclobutyl acetate has only 2 rotatable bonds [1]. The higher number of rotatable bonds, primarily due to the benzyl ester and the two-carbon acetate linker, provides greater conformational flexibility and more sites for molecular recognition, which is often desirable in fragment-based drug design and for generating diverse analog libraries .

Synthetic Versatility Molecular Complexity Drug Discovery

Orthogonal Reactivity Profile: Ketone and Benzyl Ester Functionality Enables Sequential Transformations

Benzyl 2-(3-oxocyclobutyl)acetate integrates a 3-oxocyclobutyl ketone with a benzyl ester. The ketone can undergo nucleophilic additions, reductions, and cycloadditions, while the benzyl ester can be selectively cleaved via hydrogenolysis (H2, Pd/C) under neutral conditions without affecting the ketone [1]. This is in contrast to methyl or ethyl esters, which often require harsher acidic or basic hydrolysis that may be incompatible with acid- or base-sensitive intermediates. The structural analog benzyl N-(3-oxocyclobutyl)carbamate (CAS 130369-36-7) is also a useful intermediate but lacks the two-carbon acetate spacer, which can influence the spatial orientation of the carboxylate group in downstream products .

Protecting Group Strategy Sequential Synthesis Cyclobutanone Reactivity

Solubility Profile: Predicted Aqueous Solubility of 2.54 mg/mL Balances Processability and Reactivity

Benzyl 2-(3-oxocyclobutyl)acetate has a predicted aqueous solubility of 2.54 mg/mL (0.0116 mol/L) based on the ESOL topological method, placing it in the 'Soluble' classification range . This moderate solubility is advantageous compared to more lipophilic analogs that may precipitate or require large volumes of organic co-solvents in aqueous reaction media. For example, the even more hydrophobic benzyl 3-(3-oxocyclobutyl)propanoate (with an extra methylene unit) is expected to have lower aqueous solubility, potentially complicating its use in bioconjugation or enzymatic transformations .

Aqueous Solubility Formulation Reaction Medium

Strategic Application Scenarios for Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0) in Pharmaceutical R&D


Synthesis of β-Lactam Antibiotic Analogs via Penem Core Construction

The 3-oxocyclobutyl group has been employed in penem derivatives, as described in patent literature (e.g., US 5036063) where R¹ is 3-oxocyclobutyl [1]. Benzyl 2-(3-oxocyclobutyl)acetate can serve as a key intermediate to introduce the 3-oxocyclobutyl moiety onto the penem core, with the benzyl ester acting as a latent carboxylate that can be unveiled post-cyclization. This approach enables the construction of novel β-lactam analogs for antibacterial screening [2].

Construction of Cyclobutane-Containing Bioisosteres in Medicinal Chemistry

Cyclobutane rings are increasingly used as bioisosteres for phenyl rings or as conformationally constrained scaffolds in drug design [1]. Benzyl 2-(3-oxocyclobutyl)acetate provides a functionalized cyclobutane core with both ketone and ester handles, allowing medicinal chemists to rapidly generate diverse libraries of cyclobutane-containing analogs for structure-activity relationship (SAR) studies [2]. Its moderate LogP (1.94) and solubility profile make it suitable for fragment-based lead discovery .

Sequential Orthogonal Deprotection in Multi-Step Total Synthesis

In complex molecule synthesis, the benzyl ester group can be selectively removed via hydrogenolysis (H2, Pd/C) in the presence of the cyclobutanone ketone, which remains intact under these mild, neutral conditions [1]. This orthogonal stability allows chemists to deprotect the carboxylic acid at a late stage without affecting other sensitive functionalities, streamlining the synthesis of natural product analogs or advanced pharmaceutical intermediates [2].

Precursor for Cyclobutane-Derived Enzyme Inhibitors

The cyclobutanone motif is found in various enzyme inhibitors, including HCV NS4B inhibitors and HIF prolyl hydroxylase inhibitors [1][2]. Benzyl 2-(3-oxocyclobutyl)acetate can be elaborated into more complex structures (e.g., by reductive amination of the ketone or nucleophilic addition) to access novel inhibitor scaffolds. The benzyl ester provides a convenient handle for further functionalization or for conjugation to affinity tags for target identification studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-(3-oxocyclobutyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.